molecular formula C11H12F2OS B13642058 1-((3,4-Difluorophenyl)thio)pentan-2-one

1-((3,4-Difluorophenyl)thio)pentan-2-one

Cat. No.: B13642058
M. Wt: 230.28 g/mol
InChI Key: XEQAQHYNFUPWPI-UHFFFAOYSA-N
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Description

1-((3,4-Difluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H12F2OS It is characterized by the presence of a difluorophenyl group attached to a thioether linkage, which is further connected to a pentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3,4-Difluorophenyl)thio)pentan-2-one typically involves the reaction of 3,4-difluorothiophenol with 2-pentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3,4-Difluorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Electrophilic reagents such as halogens, nitrating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

1-((3,4-Difluorophenyl)thio)pentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((3,4-Difluorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3,4-Dichlorophenyl)thio)pentan-2-one
  • 1-((3,4-Dimethylphenyl)thio)pentan-2-one
  • 1-((3,4-Difluorophenyl)thio)butan-2-one

Uniqueness

1-((3,4-Difluorophenyl)thio)pentan-2-one is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific reactivity and biological activity.

Properties

Molecular Formula

C11H12F2OS

Molecular Weight

230.28 g/mol

IUPAC Name

1-(3,4-difluorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H12F2OS/c1-2-3-8(14)7-15-9-4-5-10(12)11(13)6-9/h4-6H,2-3,7H2,1H3

InChI Key

XEQAQHYNFUPWPI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CSC1=CC(=C(C=C1)F)F

Origin of Product

United States

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